2-methylsulfonyl-N-(2-phenoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

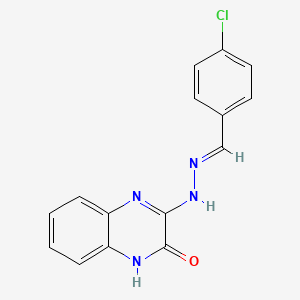

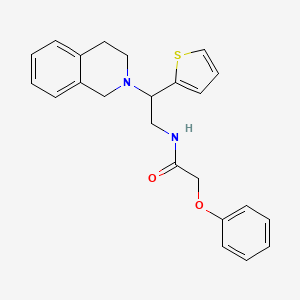

2-methylsulfonyl-N-(2-phenoxyphenyl)benzamide is a chemical compound with the CAS No. 896266-68-5 . Its molecular weight is 367.4 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a methylsulfonyl group and a phenoxyphenyl group attached . The exact structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications

Nanofiltration Membranes

2-Methylsulfonyl-N-(2-phenoxyphenyl)benzamide derivatives are used in the development of novel sulfonated nanofiltration membranes. These membranes show improved water flux for dye treatment experiments, offering enhanced surface hydrophilicity without compromising dye rejection. This makes them significant in water purification technologies (Liu et al., 2012).

Polymer Synthesis

This compound is involved in the synthesis of polyamides and poly(amide-imides). These polymers, prepared by direct poly-condensation with aromatic dicarboxylic acids, exhibit properties like high thermal stability and solubility in polar solvents. This is crucial for applications in advanced materials and engineering (Saxena et al., 2003).

Proton Exchange Membranes

Sulfonated derivatives of this compound are used in the creation of proton exchange membranes for fuel cells. These polymers form tough, flexible, and transparent membranes suitable for efficient proton conduction, essential in energy generation and storage (Matsumoto et al., 2009).

Electrophysiological Activity

In cardiology research, N-substituted derivatives of this compound have shown potential as class III electrophysiological agents. This indicates its relevance in developing treatments for cardiac arrhythmias (Morgan et al., 1990).

Photosensitive Materials

This compound derivatives are used in the preparation of photosensitive materials. These materials find applications in the field of photolithography, crucial for the production of microelectronic devices (Ebara et al., 2003).

Desalination Technologies

Compounds derived from this compound are used in the synthesis of novel composite nanofiltration membranes. These membranes are significant for desalination, addressing the critical issue of potable water scarcity (Padaki et al., 2013).

Sulfonamide Synthesis

This compound is also key in the synthesis of various sulfonamides, which have numerous biological applications. The efficient production of these compounds is vital for pharmaceutical development (van den Boom & Zuilhof, 2023).

properties

IUPAC Name |

2-methylsulfonyl-N-(2-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-26(23,24)19-14-8-5-11-16(19)20(22)21-17-12-6-7-13-18(17)25-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAPHKQUDNDQJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)

![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)

![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)

![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)